

# Sulfaquinoxaline residue MRLs comparison across regions

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## Compound Focus: Sulfaquinoxaline

CAS No.: 59-40-5

Cat. No.: S544134

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## MRL Comparison: Sulfaquinoxaline

Region/Country	Food Commodity	MRL ( $\mu\text{g}/\text{kg}$ or ppb)	Key Regulatory Body / Source
Canada [1] [2]	Muscle, Kidney, Liver (Cattle, Chickens, etc.)	100 (Total sulfonamides)	Health Canada
	Cattle Milk	10	Health Canada
Great Britain [1]	Muscle, Fat, Liver, Kidney (All food-producing species)	100 (Total sulfonamides)	Veterinary Medicines Directorate
	Milk (Bovine, Ovine, Caprine)	100 (Total sulfonamides)	Veterinary Medicines Directorate
European Union [3]	Aquaculture Products	Reference Point for Action (RPA): 0.15 - 0.5 (For prohibited substances like Chloramphenicol)	European Food Safety Authority (EFSA)

Region/Country	Food Commodity	MRL ( $\mu\text{g}/\text{kg}$ or ppb)	Key Regulatory Body / Source
United States [4]	Specific tolerance for Sulfaquinoxaline not listed in active FDA database.		U.S. Food and Drug Administration (FDA)
Japan [5]	MRLs revised (Feb 2025); specific values require official documents.	Revised (2025)	Ministry of Health, Labour and Welfare

## Analytical Methodologies for Detection

To ensure compliance with MRLs, robust and validated analytical methods are essential. Here are detailed protocols for detecting **Sulfaquinoxaline** and related compounds.

### Liquid Chromatography for Sulfonamide Mixtures

This method is designed for the simultaneous determination of **sulfaquinoxaline**, sulfamethazine, and the potentiator pyrimethamine in veterinary formulations [6].

- **Sample Preparation:** Veterinary formulations are dissolved directly in ethanol without complex pre-treatment.
- **Chromatographic Conditions:**
  - **Apparatus:** HPLC system with UV detection (e.g., Shimadzu LC-10A).
  - **Column:** Kromasil C18 (150 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
  - **Mobile Phase:** A gradient or isocratic mixture of **methanol or acetonitrile** with a phosphate buffer (pH 3.0).
  - **Detection:** UV absorption between **250 - 280 nm**.
- **Key Advantage:** This method provides high selectivity and sensitivity for the target ternary mixture, overcoming limitations of spectroscopic methods that lack a separation step [6].

### Stability-Indicating HPLC for Anticoccidial Combinations

This green and stability-indicating method simultaneously quantifies **sulfaquinoxaline** in a complex mixture with amprolium, diaveridine, and vitamin K3 [7].

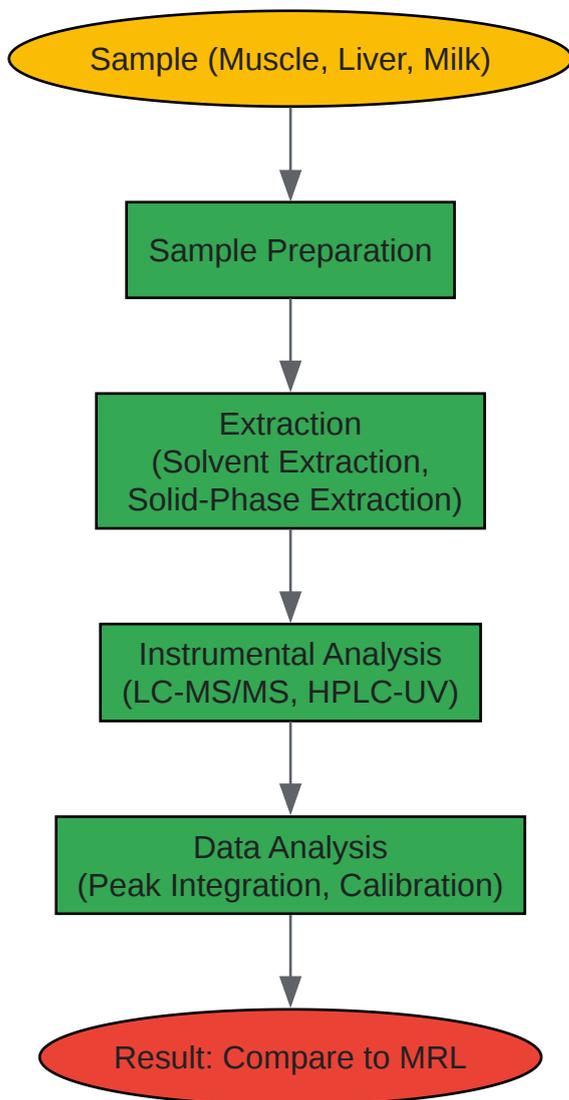
- **Sample Preparation:** Powders are dissolved in a diluent of 90% acetonitrile in water.
- **Chromatographic Conditions:**
  - **Apparatus:** Agilent 1200 series HPLC or equivalent.
  - **Column:** Supelcosil LC-18 (250 mm x 4.6 mm, 5  $\mu\text{m}$ ).
  - **Mobile Phase:** Isocratic elution with a mixture of **0.05 M Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>) and Acetonitrile** in a ratio of 80:20 (v/v).
  - **Flow Rate:** 2.0 mL min<sup>-1</sup>.
  - **Detection:** 260 nm.
  - **Injection Volume:** 10  $\mu\text{L}$ .
- **Validation:** The method was validated per ICH guidelines and showed linearity for **sulfaquinoxaline** in the range of **20.0 - 60.0  $\mu\text{g mL}^{-1}$**  [7]. Its "greenness" was assessed using specialized metrics (GAPI, AGREE), making it an environmentally favourable choice.

## Regulatory & Scientific Context

- **Sulfonamide Class Limits:** In many regions, including Canada and Great Britain, MRLs for **sulfaquinoxaline** often fall under a broader limit for the "**total of all sulfonamides**" (typically 100  $\mu\text{g/kg}$ ) [1]. This is critical for residue monitoring, as the presence of multiple sulfonamides must be considered.
- **Prohibited Substances:** The EU enforces strict "**Reference Points for Action**" (RPAs) for substances with no established MRL, such as chloramphenicol and nitrofurans. While **sulfaquinoxaline** may have an MRL, its use is tightly controlled, and the presence of prohibited synergists like pyrimethamine would lead to non-compliance [3].
- **Global Monitoring Trends:** A 2025 multivariate analysis of antimicrobial residues found that **sulfonamides** are among the most prevalent drug classes detected in animal products, with the highest concentrations often found in **fish and poultry** (including eggs) [8].

## Visualizing the Analytical Workflow

The following diagram illustrates the core steps involved in a typical multi-residue LC-MS method for detecting veterinary drug residues.



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## Key Considerations for Professionals

- **Method Selection:** The choice between HPLC-UV and LC-MS/MS depends on required sensitivity and selectivity. **LC-MS/MS** is the gold standard for confirmatory analysis at very low residue levels, while **HPLC-UV** is a robust and cost-effective option for routine monitoring of known compounds [6] [7].
- **Matrix Effects:** Complex food matrices (e.g., liver, kidney) can interfere with analysis. The **standard addition method** is recommended to confirm results and avoid these matrix effects [6].
- **Ongoing Vigilance:** Regulatory landscapes are dynamic. Japan's recent revision of MRLs for **sulfaquinoxaline** and other substances in February 2025 highlights the importance of consulting the most current official documents from relevant authorities [5].

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To cite this document: Smolecule. [Sulfaquinoxaline residue MRLs comparison across regions].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544134#sulfaquinoxaline-residue-mrls-comparison-across-regions>]

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